BenchChemオンラインストアへようこそ!

BKM1972

Prostate cancer Chemoresistance Survivin inhibition

BKM1972 is a novel small-molecule compound belonging to the bradykinin antagonist mimetic (BKM) class, designed as a dual inhibitor of the anti-apoptotic protein survivin and the membrane-bound efflux pump ABCB1 (p-glycoprotein). Its mechanism of action is mediated, at least in part, through the suppression of Stat3 signaling.

Molecular Formula C38H44Cl2N2O8P2
Molecular Weight 789.6235
Cat. No. B1192390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBKM1972
SynonymsBKM1972;  BKM 1972;  BKM-1972
Molecular FormulaC38H44Cl2N2O8P2
Molecular Weight789.6235
Structural Identifiers
SMILESO=C(NC(P(OCC)(OCC)=O)P(OCC)(OCC)=O)C(NC(C(C1=CC=C(Cl)C=C1)C2=CC=C(Cl)C=C2)=O)CC3=CC=C(C4=CC=CC=C4)C=C3
InChIInChI=1S/C38H44Cl2N2O8P2/c1-5-47-51(45,48-6-2)38(52(46,49-7-3)50-8-4)42-36(43)34(26-27-14-16-29(17-15-27)28-12-10-9-11-13-28)41-37(44)35(30-18-22-32(39)23-19-30)31-20-24-33(40)25-21-31/h9-25,34-35,38H,5-8,26H2,1-4H3,(H,41,44)(H,42,43)
InChIKeyHRHYLMSPNAZLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BKM1972 – A Dual Survivin/ABCB1 Inhibitor for Overcoming Prostate Cancer Chemoresistance


BKM1972 is a novel small-molecule compound belonging to the bradykinin antagonist mimetic (BKM) class, designed as a dual inhibitor of the anti-apoptotic protein survivin and the membrane-bound efflux pump ABCB1 (p-glycoprotein) [1]. Its mechanism of action is mediated, at least in part, through the suppression of Stat3 signaling [1]. With a molecular formula of C₃₈H₄₄Cl₂N₂O₈P₂ and a molecular weight of approximately 790 Da, BKM1972 was specifically developed to address docetaxel-resistant prostate cancer (PCa) bone metastasis, a clinical setting with extremely limited treatment options [1].

Why Conventional Survivin or ABCB1 Inhibitors Fail to Substitute for BKM1972


Commercially available survivin inhibitors (e.g., YM155/sepantronium bromide) and ABCB1 modulators (e.g., verapamil, tariquidar) each address only one resistance axis, whereas BKM1972 simultaneously downregulates both survivin and ABCB1 expression through a common upstream Stat3 pathway [1]. Critically, BKM1972 demonstrates a paradoxical increase in cytotoxic potency in docetaxel-resistant cells—a functional characteristic not reported for approved survivin suppressants or chemosensitizers [1]. These mechanistic and pharmacological distinctions make simple compound-for-compound substitution scientifically unsound.

Quantitative Comparison of BKM1972 Versus Docetaxel and Chemoresistant Cell Phenotypes


BKM1972 Exhibits Enhanced Cytotoxicity in Docetaxel-Resistant Prostate Cancer Cells Relative to Parental Cells

BKM1972 displayed a lower IC₅₀ in the docetaxel-resistant subline C4-2B-TaxR (4.9 μM) than in the parental C4-2B cells (9.3 μM), indicating that its potency is not compromised by—and may even be augmented in—the chemoresistant phenotype [1]. This contrasts sharply with docetaxel, against which C4-2B-TaxR cells exhibit profound resistance [1].

Prostate cancer Chemoresistance Survivin inhibition

BKM1972 Monotherapy Outperforms Docetaxel in an Intraosseous Model of Docetaxel-Resistant Prostate Cancer

In athymic nude mice bearing intratibial C4-2B-TaxR xenografts, BKM1972 (15 mg/kg, 3×/week) significantly reduced tumor burden as measured by serum PSA, while docetaxel (2.5 mg/kg, 1×/week) produced no statistically significant effect relative to vehicle control [1].

Bone metastasis Xenograft Therapeutic resistance

BKM1972 Maintains Uniform Potency Across a Panel of Multi-Drug Resistant Cancer Cell Lines

BKM1972 was tested against the KB-3-1 (chemosensitive) cell line and its lineage-derived multi-drug resistant sublines KB-8-5, KB-C-1, and KB-V1, which exhibit 16-, 117-, and 4,000-fold resistance to paclitaxel, respectively. The IC₅₀ values of BKM1972 remained within a narrow range (2.0–5.8 μM) regardless of resistance status [1].

Multidrug resistance NCI-60 Cytotoxic screening

BKM1972 Exhibits a Favorable Tolerability Profile Compared to Docetaxel in Xenograft Models

In the intratibial C4-2B-TaxR xenograft study, body weight change at endpoint served as a general toxicity indicator. BKM1972-treated mice gained 8.4% body weight, whereas docetaxel-treated mice gained only 1.4%; vehicle control mice lost 8.4% [1]. Additionally, in a sub-chronic repeat-dose study over 3 weeks, BKM1972 at 5 mg/kg (three times per week) was associated with a 10.3% body weight gain vs 6.6% for controls [1].

Tolerability Preclinical toxicology Body weight

High-Value Application Scenarios for BKM1972 in Prostate Cancer and Drug Resistance Research


Elucidating Mechanisms of Acquired Docetaxel Resistance in Bone Metastatic Prostate Cancer

Researchers investigating the molecular drivers of chemoresistance can use BKM1972 as a pharmacological probe that simultaneously suppresses survivin and ABCB1 [1]. Its ability to lower PSA levels and preserve body weight in docetaxel-resistant intraosseous models [1] makes it an ideal tool for dissecting the interplay between apoptosis evasion and drug efflux in the bone microenvironment.

Validating Dual Survivin/ABCB1 Inhibition as a Therapeutic Strategy in Multidrug-Resistant Cancers

Because BKM1972 retains uniform IC₅₀ values (2.0–5.8 μM) across cell lines with up to 4,000-fold differences in paclitaxel resistance [1], it serves as a benchmark compound for proof-of-concept studies aiming to demonstrate that simultaneous targeting of survivin expression and ABCB1 function can circumvent classical multidrug resistance.

Preclinical Pharmacodynamic Studies of Bone-Targeted Small Molecules

The compound’s bisphosphonate-derived chemical architecture was intentionally designed to promote bone deposition [1]. Coupled with its demonstrated in vivo efficacy in intratibial models [1], BKM1972 is well-suited as a positive control or reference agent in preclinical programs developing bone-homing anticancer compounds.

Comparative Oncology Research Requiring a Tolerable Long-Term Dosing Regimen

With body weight gains of 5.5–10.3% observed across multiple dosing schedules vs net losses in tumor-bearing controls [1], BKM1972 can be incorporated into chronic dosing studies where the toxicity of standard chemotherapeutics like docetaxel would otherwise limit experimental duration and data quality.

Quote Request

Request a Quote for BKM1972

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.